molecular formula C6H3F4N B1320284 3-Fluoro-5-(trifluoromethyl)pyridine CAS No. 1099597-96-2

3-Fluoro-5-(trifluoromethyl)pyridine

Cat. No.: B1320284
CAS No.: 1099597-96-2
M. Wt: 165.09 g/mol
InChI Key: GWTMPNXPVMDUTM-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

3-Fluoro-5-(trifluoromethyl)pyridine plays a crucial role in biochemical reactions, particularly in the synthesis of agrochemical and pharmaceutical compounds. This compound interacts with various enzymes and proteins, influencing their activity and stability. For instance, the trifluoromethyl group in this compound is known to enhance the binding affinity of the compound to target enzymes, thereby modulating their catalytic activity . Additionally, the fluorine atoms in the compound can form hydrogen bonds with amino acid residues in proteins, further stabilizing the enzyme-substrate complex .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of key signaling proteins, leading to alterations in downstream signaling cascades . This modulation can result in changes in gene expression patterns, affecting various cellular functions such as proliferation, differentiation, and apoptosis . Furthermore, the compound’s impact on cellular metabolism includes alterations in metabolic flux and metabolite levels, which can have significant implications for cell function and viability .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors . This binding can lead to either inhibition or activation of the target biomolecule, depending on the nature of the interaction . For example, the trifluoromethyl group in this compound can act as an electron-withdrawing group, altering the electronic environment of the binding site and affecting the enzyme’s catalytic activity . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been extensively studied. Over time, the stability and degradation of the compound can influence its biochemical activity . In vitro studies have shown that this compound remains stable under various experimental conditions, maintaining its activity over extended periods . In vivo studies have indicated that the compound can undergo metabolic degradation, leading to the formation of inactive metabolites . Long-term exposure to this compound has also been associated with changes in cellular function, including alterations in cell proliferation and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exhibit beneficial effects, such as enhanced enzyme activity and improved cellular function . At high doses, this compound can induce toxic effects, including cellular damage and organ toxicity . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels . These findings highlight the importance of optimizing dosage to achieve the desired biochemical effects while minimizing adverse outcomes .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized through oxidative and reductive pathways, leading to the formation of different metabolites . Enzymes such as cytochrome P450 play a crucial role in the metabolism of this compound, catalyzing its biotransformation into active or inactive forms . The compound’s effects on metabolic flux and metabolite levels can influence overall cellular metabolism, impacting various physiological processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes, accumulating in specific cellular compartments . Binding proteins can facilitate the distribution of this compound to target tissues, enhancing its bioavailability and efficacy . The localization and accumulation of the compound within cells can influence its biochemical activity and overall therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of this compound within these compartments can affect its interactions with biomolecules and its overall biochemical activity . For example, the accumulation of the compound in the nucleus can influence gene expression by interacting with transcription factors and other nuclear proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-5-(trifluoromethyl)pyridine is unique due to the combined presence of fluorine and trifluoromethyl groups, which significantly enhance its chemical stability and reactivity. This makes it a versatile compound in various chemical syntheses and industrial applications .

Properties

IUPAC Name

3-fluoro-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F4N/c7-5-1-4(2-11-3-5)6(8,9)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWTMPNXPVMDUTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10601421
Record name 3-Fluoro-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10601421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1099597-96-2
Record name 3-Fluoro-5-(trifluoromethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1099597-96-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10601421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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